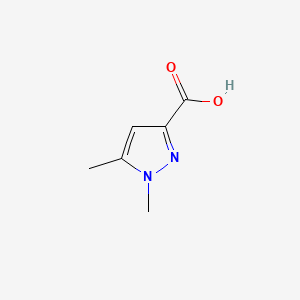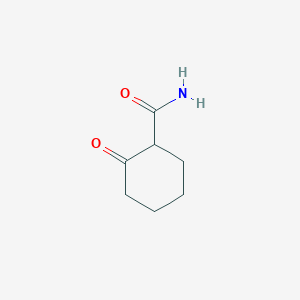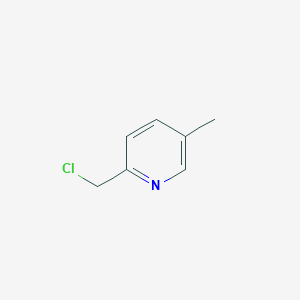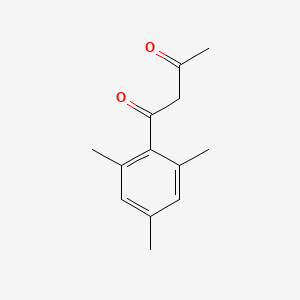
1-Mesitylbutane-1,3-dione
Descripción general
Descripción
“1-Mesitylbutane-1,3-dione” is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as “1-(2-Mesitylene)-1,3-butanedione” and "1-(2,4,6-trimethylphenyl)butane-1,3-dione" . The compound has a molecular weight of 204.26 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a general procedure for the synthesis of similar compounds, isoindoline-1,3-dione derivatives, involves the condensation of phthalic anhydride with primary amino-containing compounds .
Molecular Structure Analysis
The IUPAC name for “this compound” is "(2Z)-3-hydroxy-1-mesityl-2-buten-1-one" . The InChI code is “1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3” and the InChI key is "MBZZDUHWYNESIY-UHFFFAOYSA-N" . The Canonical SMILES representation is "CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C" .
Physical And Chemical Properties Analysis
The compound “this compound” has several computed properties. It has a molecular weight of 204.26 g/mol, an XLogP3-AA value of 2.6, and a topological polar surface area of 34.1 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The compound has a complexity of 245 and is covalently bonded .
Aplicaciones Científicas De Investigación
Phosphorescent Organic Light-Emitting Diode (PhOLED) Applications
1-Mesitylbutane-1,3-dione (mMes) is used in the synthesis of heteroleptic blue-emitting Ir(III) complexes, which are crucial in PhOLED applications. These complexes, like tBuCN-FIrmMes synthesized with mMes, show near-unity photoluminescence quantum yield and short phosphorescence lifetimes, making them highly efficient for solid-state lighting applications (Sarada et al., 2016).
Chemical Synthesis
The compound 1,3-Dimesityl-propane-1,3-dione, closely related to this compound, has been synthesized with high yield via a stable intermediate aluminum complex. This synthesis process indicates the potential utility of these compounds in various chemical synthesis pathways (Zhang et al., 2008).
Inorganic Chemistry
This compound is involved in the formation of a bis-β-diketiminate cobalt(II) complex. This demonstrates its relevance in the study of inorganic compounds and their properties, especially in the context of ligand field theory and redox chemistry (Marshak et al., 2012).
Enantioselective Condensation
The compound is used in the desymmetrization of meso 1,3-diones by enantioselective intermolecular condensation. This process is significant in producing compounds with high efficiency and enantioselectivity, which are valuable in creating multifunctional building blocks and heterocycles (Yang et al., 2021).
Thermochemical Properties Research
Research on this compound contributes to understanding the thermochemical properties of ketene dimers and related structures. This is crucial in the study of chemical stability and reaction kinetics (Morales & Martínez, 2009).
Photolysis Studies
Studies involving the photolysis of compounds like 1,3-dimethyluracil and mesitylene, leading to the formation of complex structures such as pentamethylcyclooctapyrimidine-2,4-diones, demonstrate the role of this compound in photochemical reactions (Ohkura et al., 2001).
Safety and Hazards
When handling “1-Mesitylbutane-1,3-dione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propiedades
IUPAC Name |
1-(2,4,6-trimethylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZZDUHWYNESIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327164 | |
| Record name | 1-mesitylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6450-57-3 | |
| Record name | 1-mesitylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



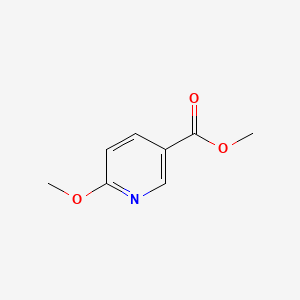
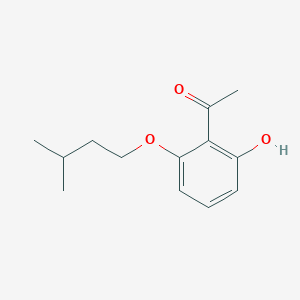
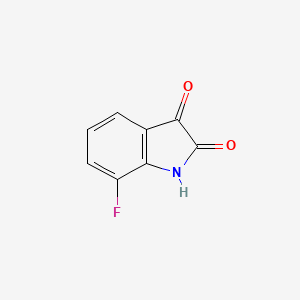
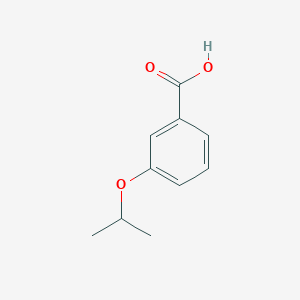

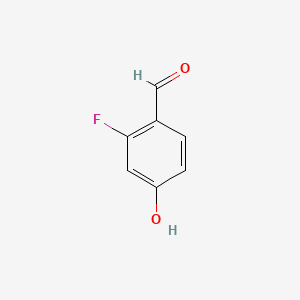
![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)

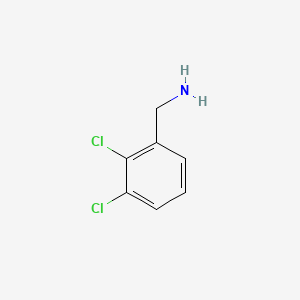
![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
